molecular formula C7H9ClN2 B1282755 3-(Aminomethyl)-5-chloroaniline CAS No. 683740-35-4

3-(Aminomethyl)-5-chloroaniline

Cat. No. B1282755
M. Wt: 156.61 g/mol
InChI Key: WIVZFVALCYRYIQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloroaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by an amino group attached to a benzene ring. This compound specifically has a chloro substituent and an aminomethyl group, indicating potential reactivity due to these functional groups.

Synthesis Analysis

The synthesis of chloroaniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of [13C6]-3,5-dichloroaniline involves a three-step process starting from [13C6]-aniline, which is used in drug metabolism and pharmacokinetics studies . Similarly, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, a related compound, is synthesized from the reaction of hydrazine hydrate with a methylthio-methylene malononitrile derivative under reflux in ethanol . These methods highlight the diverse synthetic routes that can be employed to create chloroaniline derivatives.

Molecular Structure Analysis

The molecular structure of chloroaniline derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations can provide insights into the bond lengths, angles, and torsion angles, as well as electronic properties such as frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

Chloroaniline derivatives can undergo various chemical reactions, including photoheterolysis, electrophilic substitution, and cyclocondensation. The generation and reactivity of the 4-aminophenyl cation, a related species, have been studied through photolysis, showing that it can add to substrates or be reduced to aniline . Additionally, reactions with chloroacetyl chloride and cyanopyridine-2-thiolates have been reported for pyrazole derivatives . These reactions demonstrate the versatility of chloroaniline compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroaniline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-releasing groups can significantly affect the activity of these compounds, as seen in the study of allosteric enhancers of the A1 adenosine receptor . The methemoglobin formation induced by 3,5-dichloroaniline and its metabolites indicates the biological reactivity of these compounds . Furthermore, the stability of these compounds can vary, as observed in the chlorination reaction of α-amino acids with PCl5, where different stability profiles were noted for various derivatives .

Scientific Research Applications

Photolysis and Reactivity

  • 3-(Aminomethyl)-5-chloroaniline has been studied for its photolysis and reactivity properties. Research indicates that derivatives of chloroaniline like 4-chloroaniline and its N,N-dimethyl derivative undergo efficient photoheterolysis in polar media, leading to the formation of various photoproducts. These findings offer insights into the photochemical behavior of chloroaniline derivatives and their potential applications in chemical syntheses (Guizzardi et al., 2001).

Synthesis of Pyrazolo[1,5-a]pyrimidines

  • 3-(Aminomethyl)-5-chloroaniline has been used as a precursor in the synthesis of new fused pyrazolo[1,5-a]pyrimidines. The synthesized compounds have shown potential in applications such as antibacterial and antifungal activities, as well as cytotoxicity against cancer cells (Al-Adiwish et al., 2017).

Biodegradation and Bioremediation

  • Chloroanilines, including 3-(Aminomethyl)-5-chloroaniline, are used in various industrial applications but are also considered potential pollutants. Research has focused on isolating bacteria capable of degrading chloroaniline compounds, highlighting the significance of bioremediation strategies to mitigate the environmental impact of these substances (Kang & Kim, 2007).

Analytical Method Development

  • There is ongoing research in the development of analytical methods for determining the presence of chloroaniline compounds, including 3-(Aminomethyl)-5-chloroaniline, in various substances. These methods are crucial for ensuring the quality and safety of pharmaceutical products (Devanna et al., 2021).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

This involves studying the potential future applications and research directions of the compound .

properties

IUPAC Name

3-(aminomethyl)-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVZFVALCYRYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902684
Record name NoName_3231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-chloroaniline

Synthesis routes and methods

Procedure details

To the solution of 3-amino-5-chlorobenzonitrile in THF at RT was added slowly borane methyl sulfide complex (2.5 eq.). The resulting reaction mixture was stirred at RT for 1 h and heated at reflux for 2 hrs. The reaction mixture was cooled to −30° C. and MeOH was added slowly to quench the reaction. Solvent was evaporated in vacuo after the reaction mixture was stirred at RT for 30 min. to give 3-amino-5-chlorobenzylamine, which was used without purification. LCMS (Method A) RT 0.16 min., MH+ 157.
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